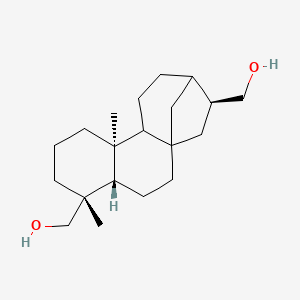
Kaurane-17,18-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Kaurane-17,18-diol is a diterpenoid derived from the kaurane skeleton, characterized by hydroxyl groups at positions C-17 and C-18. For instance, the diacetate derivative (16βH-Kaurane-17,18-diol diacetate, CAS 106460-54-2) is synthesized for research purposes, suggesting the parent diol’s role as a precursor for bioactive molecules . Kaurane diterpenoids are broadly recognized for their antitumor, anti-inflammatory, and antimicrobial properties, with functionalization at specific positions (e.g., hydroxylation, epoxidation) enhancing their bioactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Kaurane Diterpenoids with Varied Hydroxylation Patterns
(a) Kaurane-16,17-diol
- Structure : Hydroxyl groups at C-16 and C-15.
- Bioactivity: Exhibits antitumor effects via inhibition of nitric oxide (NO) production and proapoptotic activity in cancer cell lines (e.g., H292 lung cancer and SNU-1040 colon cancer cells). Also demonstrates anti-inflammatory properties .
- Source : Isolated from Aristolochia triangularis and Bulbostylis fusca .
(b) Kaurane-7,18-diol,15,16-epoxy
- Structure : Hydroxyls at C-7 and C-18, with an epoxide bridge at C-15/C-16.
- Bioactivity: Limited data, but epoxy groups in diterpenoids are often associated with enhanced cytotoxicity or antimicrobial activity .
(c) ent-Kauran-17,19-diol
- Structure : Hydroxyls at C-17 and C-19.
- Relevance : Highlights the impact of hydroxyl positioning; the C-17/C-19 configuration may alter solubility and receptor binding compared to C-17/C-18 diols .
Non-Kaurane Diterpenoids with Diol Functionalization
(a) Labda-8(17),12E,14-triene-2R,18-diol (Labdane-type)
- Structure : Hydroxyls at C-2 and C-18; conjugated double bonds at C-8/C-17 and C-12/C-14.
- Bioactivity: Shows moderate cytotoxicity against breast cancer cells and immunomodulatory effects (e.g., suppression of pro-inflammatory cytokines IL-2, IL-4, and IL-17A) .
- Source : Isolated from Ocimum labiatum .
(b) 8(14),15-Sandaracopimaradiene-7α,18-diol
- Structure : Hydroxyls at C-7α and C-18 within a sandaracopimaradiene skeleton.
- Bioactivity : Exhibits antimycobacterial activity (Mycobacterium tuberculosis MIC: 25–100 μg/mL) and antibiofilm effects against Staphylococcus aureus (BIC₅₀: 11.2–212.5 μg/mL) .
(c) (17R)-Loba-8,10,13(15)-trien-17,18-diol (Lobane-type)
- Structure : Hydroxyls at C-17 and C-18; triene system at C-8/C-10/C-13.
- Relevance: Highlights structural diversity in diterpenoids; lobanes are studied for cytotoxic and anti-inflammatory activities .
Bioactivity Trends and Functional Group Impact
- Hydroxylation Position: C-16/C-17 diols (kaurane) show stronger antitumor activity, while C-7/C-18 diols (sandaracopimaradiene) are more potent against bacterial biofilms . Labdane-type C-2/C-18 diols exhibit immunomodulation, suggesting hydroxyl positioning influences target specificity .
- Epoxidation : Epoxy groups (e.g., in Kaurane-7,18-diol,15,16-epoxy) may enhance membrane permeability or stability, though further studies are needed .
- Acetylation : Diacetate derivatives (e.g., 16βH-Kaurane-17,18-diol diacetate) are often synthesized to improve bioavailability or enable mechanistic studies .
Properties
CAS No. |
58648-79-6 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
[(4S,5R,9S,14S)-5-(hydroxymethyl)-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol |
InChI |
InChI=1S/C20H34O2/c1-18(13-22)7-3-8-19(2)16(18)6-9-20-10-14(4-5-17(19)20)15(11-20)12-21/h14-17,21-22H,3-13H2,1-2H3/t14?,15-,16-,17?,18+,19-,20?/m1/s1 |
InChI Key |
BQTHAHCFODJOGN-XWTAIDEVSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC34C2CCC(C3)[C@H](C4)CO)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)CO)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















